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Compound of Interest

Compound Name:
6-Chloro[1,2,4]triazolo[4,3-

b]pyridazin-3-amine

Cat. No.: B1283605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a privileged scaffold is a critical

determinant of success. Triazolopyridazine and pyrazolopyrimidine represent two such

scaffolds that have garnered significant attention for their ability to form the core of potent and

selective kinase inhibitors. This guide provides an objective, data-driven comparison of these

two heterocyclic systems, offering insights into their respective strengths and weaknesses to

inform rational drug design and development.

At a Glance: Key Characteristics
Feature Triazolopyridazine Pyrazolopyrimidine

Core Structure
Fused triazole and pyridazine

rings

Fused pyrazole and pyrimidine

rings

Key Targets
p38 MAP Kinase, c-Met, Pim-

1, Tankyrase

CDKs, EGFR, Trk, BTK, SRC,

PI3K, JAK

Advantages
Novelty, potential for high

selectivity

Well-established, versatile,

proven clinical success

Notable Drugs Investigational compounds
Ibrutinib (BTK), Selpercatinib

(RET)[1]
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Structural and Synthetic Overview
Both triazolopyridazine and pyrazolopyrimidine scaffolds are purine isosteres, enabling them to

effectively compete with ATP for binding to the kinase hinge region.[2] Their bicyclic nature

provides a rigid framework for the precise orientation of substituents into key binding pockets.

Triazolopyridazine Synthesis: The synthesis of the triazolopyridazine core often involves the

condensation of a hydrazine with a dicarbonyl compound or its equivalent, followed by

cyclization to form the fused ring system. For instance, 8-substituted[1][2][3]triazolo[4,3-

b]pyridazine derivatives can be synthesized from the corresponding 3,6-dichloropyridazine.[4]

Pyrazolopyrimidine Synthesis: A common route to the pyrazolo[1,5-a]pyrimidine scaffold

involves the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic

partners, such as β-dicarbonyl compounds.[3] The pyrazolo[3,4-d]pyrimidine core, another

prominent isomer, can be constructed through various synthetic strategies, often starting from

substituted pyrazole precursors.[2][3]

Comparative Biological Activity and Target
Landscape
While both scaffolds have demonstrated broad utility in kinase inhibitor design, their target

profiles show some distinct trends.

Triazolopyridazine: This scaffold has been successfully employed in the development of

inhibitors for several important cancer and inflammation-related kinases. Notably, it has shown

promise in targeting:

p38 MAP Kinase: A key regulator of inflammatory responses.[5]

c-Met: A receptor tyrosine kinase implicated in various cancers.[6]

Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.[5]

Tankyrase: An enzyme involved in the Wnt/β-catenin signaling pathway.[7]

Pyrazolopyrimidine: This is a more extensively explored scaffold with several approved drugs

and numerous clinical candidates. Its versatility has led to the development of inhibitors for a
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wide range of kinase families:

Cyclin-Dependent Kinases (CDKs): Such as CDK2, which are crucial for cell cycle

regulation.[8][9]

Epidermal Growth Factor Receptor (EGFR): A well-established target in non-small cell lung

cancer.[3]

Tropomyosin Receptor Kinases (Trks): Important targets in various cancers.

Bruton's Tyrosine Kinase (BTK): The target of the approved drug ibrutinib for B-cell

malignancies.[2]

SRC Family Kinases: Non-receptor tyrosine kinases involved in various signaling pathways.

[10]

Phosphoinositide 3-Kinases (PI3Ks): Key components of the PI3K/AKT/mTOR pathway.[11]

Janus Kinases (JAKs): Involved in cytokine signaling.[12]

Head-to-Head Comparison: Polo-like Kinase 1
(PLK1) Inhibition
A direct comparison of triazolopyridine and pyrazolopyrimidine scaffolds as inhibitors of Polo-

like kinase 1 (PLK1), a serine/threonine kinase crucial for mitosis, has been reported. While the

full quantitative data is not publicly available, the study highlights divergent structure-activity

relationships (SAR) between the two series. X-ray crystallographic analysis revealed that the

two scaffolds bind in opposing orientations within the PLK1 active site, leading to different

requirements for optimal substitution patterns. This underscores the subtle yet significant

impact of the core scaffold on inhibitor binding and potency.[13]

Quantitative Data Summary
The following tables summarize representative inhibitory activities (IC50 values) for compounds

based on each scaffold against various kinases. It is important to note that these values are

from different studies and experimental conditions may vary.
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Table 1: Inhibitory Activity of Triazolopyridazine-Based Kinase Inhibitors

Compound Class Target Kinase IC50 (nM) Reference

Triazolopyridazine

Derivative
c-Met 90 [6]

Triazolopyridazine

Derivative
Pim-1 15,700 [5]

Triazolopyridazine

Derivative
PI3Kγ

Potent (specific value

not stated)
[14]

Table 2: Inhibitory Activity of Pyrazolopyrimidine-Based Kinase Inhibitors

Compound Class Target Kinase IC50 (nM) Reference

Pyrazolo[1,5-

a]pyrimidine (BS-194)
CDK2 3 [8]

Pyrazolo[1,5-

a]pyrimidine (BS-194)
CDK1 30 [8]

Pyrazolo[1,5-

a]pyrimidine (BS-194)
CDK9 90 [8]

Pyrazolo[3,4-

d]pyrimidine
BTK (Ibrutinib) 0.5 [2]

Pyrazolo[3,4-

d]pyrimidine
EGFR 34 - 135 [3]

Pyrazolo[1,5-

a]pyrimidine
ALK2 8.1 [15]

Pyrazolo[3,4-

d]pyrimidine
SRC

Potent (specific value

not stated)
[10]
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The pharmacokinetic properties of a drug candidate are as crucial as its potency. Both

scaffolds have been shown to be amenable to optimization for favorable drug-like properties.

Triazolopyridazine: A series of 6-aryl-2-amino-triazolopyridines developed as PI3Kγ inhibitors

demonstrated high oral bioavailability.[14] Another study on a triazolopyridazine-based

tankyrase inhibitor showed in vivo efficacy in a mouse xenograft model.[7]

Pyrazolopyrimidine: The pyrazolopyrimidine scaffold is present in several orally bioavailable

drugs, including ibrutinib and selpercatinib, demonstrating its capability to yield compounds

with excellent pharmacokinetic profiles.[2] For example, the pyrazolo[1,5-a]pyrimidine-based

CDK inhibitor BS-194 (4k) was found to be orally bioavailable with an elimination half-life of 178

minutes in mice.[8] Studies on other pyrazolopyrimidine series have also reported good oral

bioavailability and half-lives.[1][10][15]

Table 3: Representative Pharmacokinetic Parameters

Scaffold Compound Species
Oral
Bioavailabil
ity (%)

Half-life (t½) Reference

Triazolopyrid

azine

CZC19945

(PI3Kγ

inhibitor)

Not Specified High Not Specified [14]

Pyrazolopyri

midine

BS-194 (CDK

inhibitor)
Mouse Not Specified 178 min [8]

Pyrazolopyri

midine

ALK2

inhibitor

(compound

16)

Not Specified Favorable Not Specified [15]

Pyrazolopyri

midine

SRC inhibitor

(compound

11a)

Mouse Not Specified Not Specified [10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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